molecular formula C12H11ClFN B13814206 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole

1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole

Cat. No.: B13814206
M. Wt: 223.67 g/mol
InChI Key: FKKIJZCPWXAWPE-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of chloro and fluoro substituents on the phenyl ring, along with the dimethyl groups on the pyrrole ring, imparts unique chemical properties to this compound.

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethylpyrrole under specific reaction conditions. The reaction typically requires a catalyst and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole can be compared with other similar compounds, such as:

    1-(3-Chloro-4-fluorophenyl)pyrrole: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.

    1-(3-Chloro-4-fluorophenyl)-2,5-dimethylpyrrole: Similar structure but different substitution pattern, leading to variations in properties.

    1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-imidazole: Contains an imidazole ring instead of a pyrrole ring, resulting in different chemical and biological properties.

Properties

Molecular Formula

C12H11ClFN

Molecular Weight

223.67 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrole

InChI

InChI=1S/C12H11ClFN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3

InChI Key

FKKIJZCPWXAWPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)F)Cl)C

Origin of Product

United States

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